deacetylthymosin beta(7) deacetylthymosin beta(7)
Brand Name: Vulcanchem
CAS No.: 114732-68-2
VCID: VC0218447
InChI:
SMILES:
Molecular Formula: C7H9NO
Molecular Weight: 0

deacetylthymosin beta(7)

CAS No.: 114732-68-2

Cat. No.: VC0218447

Molecular Formula: C7H9NO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

deacetylthymosin beta(7) - 114732-68-2

Specification

CAS No. 114732-68-2
Molecular Formula C7H9NO
Molecular Weight 0

Introduction

Background on Thymosin Beta Family

The thymosin beta family comprises small, highly conserved peptides originally isolated from the thymus gland. These acidic peptides are known for their pleiotropic functions in various biological processes, with thymosin beta-4 (Tβ4) being the most extensively studied member of this family. Thymosin beta proteins are characterized by their ability to sequester G-actin, thereby playing crucial roles in regulating cellular motility and organization .

Thymosin beta-4, composed of 43 amino acid residues with a molecular weight of approximately 4982 Daltons and an isoelectric point of 5.1, serves as the archetype for this family . Its N-terminus is typically blocked by an acetyl group, which has significant implications for its biological activity and stability . In contrast, a deacetylated variant would lack this N-terminal modification, potentially altering its functional properties and interactions within biological systems.

Deacetylation in the Context of Thymosin Peptides

Deacetylation refers to the removal of an acetyl group (CH₃CO) from a molecule. In the case of peptides like thymosin beta variants, this typically involves the removal of the N-terminal acetyl group that normally caps the amino terminus. This structural modification can significantly alter the peptide's properties, including:

  • Stability against proteolytic degradation

  • Binding affinity to target molecules

  • Solubility and pharmacokinetic properties

  • Biological activity and signaling capacity

The designation "beta(7)" suggests a specific variant within the beta-thymosin family, potentially with unique structural features distinguishing it from better-characterized members like thymosin beta-4 and thymosin beta-10.

Structural Characteristics of Thymosin Beta Peptides

Based on comparative analysis with other members of the thymosin beta family, deacetylthymosin beta(7) likely shares certain conserved structural features. Thymosin beta peptides typically exhibit an amorphous structure in their free state and can bind to actin monomers in a 1:1 ratio .

Biological Functions of Thymosin Beta Peptides

To understand the potential functions of deacetylthymosin beta(7), we can examine the roles played by other members of the thymosin beta family, while acknowledging that the deacetylated state may confer unique properties.

Actin Regulation and Cellular Motility

The beta-thymosin family serves as the main sequestering proteins of G-actin, playing important roles in regulating the dynamic balance between globular (G) and filamentous (F) actin . Thymosin β-15, for instance, demonstrates the highest affinity to actin among the family members and effectively regulates the G-/F-actin ratio in cells . This function ultimately affects actin remodeling and is closely related to cell motility and angiogenesis processes.

Immune System Modulation

Thymosin peptides were originally isolated from the thymus and play regulatory roles in immune function. Thymosin beta-4 induces expression of terminal deoxynucleotidyl transferase in transferase-negative murine thymocytes, suggesting it controls early stages of the maturation process of thymus-dependent lymphocytes . As peptide hormones secreted by subcapsular thymic epithelial cells (TECs), beta-thymosins can regulate the immune system through paracrine mechanisms, particularly in controlling the development and function of T lymphocytes .

Thymic Development and Architecture

Research on thymosin beta-15 has demonstrated its impact on thymic epithelial cell spatial development, affecting T-cell differentiation and thymic output . High levels of thymosin beta-15 maintain a low development level of the thymus, while its knockdown causes disturbed thymic architecture and accelerated maturation of thymocytes . This suggests beta-thymosins play critical roles in maintaining proper thymic structure and function.

Biochemical Relationships and Derivatives

Understanding the biochemical relationships between thymosin peptides and their derivatives provides important context for deacetylthymosin beta(7).

The Ac-SDKP Connection

N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a natural tetrapeptide with anti-inflammatory and antifibrotic properties that is released from thymosin beta-4 . This process involves coordinated action of specific enzymes:

  • Thymosin beta-4 is cleaved by meprin-α and prolyl oligopeptidase (POP) to release Ac-SDKP

  • This release is blocked by meprin-α inhibitors like actinonin

  • Kidneys from meprin-α knockout mice show significantly lower basal Ac-SDKP levels

This biochemical relationship demonstrates how thymosin peptides can serve as precursors for bioactive fragments with distinct physiological functions. Similarly, deacetylthymosin beta(7) could potentially be processed to yield unique bioactive peptides or may itself represent a processed form of another thymosin variant.

Research Gaps and Future Directions

Current Limitations

Research on deacetylthymosin beta(7) faces several limitations:

  • Limited published studies specifically examining this variant

  • Incomplete understanding of its structural differences from other thymosin beta peptides

  • Undefined biological activities and tissue distribution patterns

  • Unknown relationship to disease states and potential as a biomarker

Future Research Priorities

To advance understanding of deacetylthymosin beta(7), future research should prioritize:

  • Structural characterization using techniques like X-ray crystallography or NMR spectroscopy

  • Comparative functional studies with acetylated thymosin beta(7) and other family members

  • Tissue-specific expression analysis during development and in disease states

  • Investigation of potential roles in actin dynamics, immune function, and tissue regeneration

  • Exploration of therapeutic applications based on its unique molecular properties

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